molecular formula C18H18N4O6 B5953492 2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl 4-propoxybenzoate

2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl 4-propoxybenzoate

Cat. No.: B5953492
M. Wt: 386.4 g/mol
InChI Key: AXSGPAOYKYYARO-UHFFFAOYSA-N
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Description

2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl 4-propoxybenzoate is a chemical compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in various fields, including fluorescence labeling, biological research, and material science. The presence of the nitro group and the benzoxadiazole ring imparts unique chemical and physical properties to this compound, making it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl 4-propoxybenzoate typically involves the following steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring is synthesized by reacting 4-nitroaniline with nitrous acid to form the diazonium salt, which is then treated with sodium azide to yield the benzoxadiazole derivative.

    Amination: The benzoxadiazole derivative is then reacted with ethylenediamine to introduce the aminoethyl group.

    Esterification: The final step involves the esterification of the aminoethyl benzoxadiazole with 4-propoxybenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis systems can further improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl 4-propoxybenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Reduction: 2-[(4-amino-2,1,3-benzoxadiazol-5-yl)amino]ethyl 4-propoxybenzoate.

    Substitution: Various substituted benzoxadiazole derivatives depending on the nucleophile used.

    Hydrolysis: 4-propoxybenzoic acid and 2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol.

Scientific Research Applications

2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl 4-propoxybenzoate has several scientific research applications:

    Fluorescence Labeling: The compound’s benzoxadiazole ring exhibits fluorescence properties, making it useful as a fluorescent probe in biological imaging and diagnostics.

    Biological Research: It can be used to study cellular processes, such as protein-protein interactions and enzyme activities, by acting as a fluorescent marker.

    Material Science: The compound can be incorporated into polymers and nanomaterials to impart fluorescence properties, useful in the development of sensors and optoelectronic devices.

    Medicinal Chemistry: It can serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl 4-propoxybenzoate is primarily based on its ability to interact with biological molecules through its nitro and benzoxadiazole groups. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins and nucleic acids. The benzoxadiazole ring can intercalate into DNA or bind to specific proteins, altering their function and activity. These interactions can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl 4-propoxybenzoate: A closely related compound with a similar structure but different substitution pattern on the benzoxadiazole ring.

    2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl 4-propoxybenzoate: Another derivative with a different position of the nitro group on the benzoxadiazole ring.

    2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl 4-butoxybenzoate: A compound with a different alkoxy group on the benzoate moiety.

Uniqueness

2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl 4-propoxybenzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propoxy group on the benzoate moiety can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other benzoxadiazole derivatives.

Properties

IUPAC Name

2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl 4-propoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6/c1-2-10-26-13-5-3-12(4-6-13)18(23)27-11-9-19-15-8-7-14-16(21-28-20-14)17(15)22(24)25/h3-8,19H,2,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSGPAOYKYYARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OCCNC2=C(C3=NON=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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